

Synthesis of N-(4-Nitrobenzoyl)- β -alanine: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-(4-Nitrobenzoyl)-beta-alanine

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Abstract

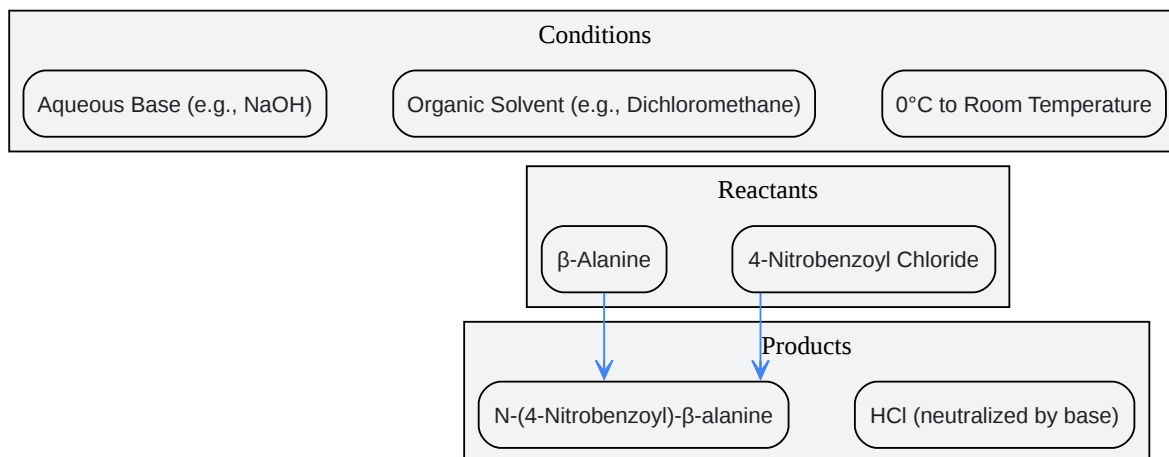
This document provides a detailed protocol for the laboratory synthesis of N-(4-Nitrobenzoyl)- β -alanine, a molecule of interest in chemical and pharmaceutical research. The synthesis is achieved via a Schotten-Baumann reaction, a reliable and well-established method for the acylation of amines. This application note includes a step-by-step experimental procedure, characterization data, and diagrams illustrating the chemical reaction and experimental workflow.

Introduction

N-(4-Nitrobenzoyl)- β -alanine is a derivative of the naturally occurring β -amino acid, β -alanine. The introduction of the 4-nitrobenzoyl group modifies the physicochemical properties of β -alanine, making it a valuable building block in medicinal chemistry and drug design. The synthesis involves the reaction of β -alanine with 4-nitrobenzoyl chloride under basic conditions, a classic example of the Schotten-Baumann reaction.^{[1][2]} This reaction proceeds by the nucleophilic attack of the amino group of β -alanine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, with a base serving to neutralize the hydrochloric acid byproduct.^[1]

Chemical Reaction Pathway

The synthesis of N-(4-Nitrobenzoyl)- β -alanine from β -alanine and 4-nitrobenzoyl chloride is depicted below.



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Caption: Chemical reaction for the synthesis of N-(4-Nitrobenzoyl)- β -alanine.

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction and is adapted for the specific synthesis of N-(4-Nitrobenzoyl)- β -alanine.

Materials:

- β -Alanine
- 4-Nitrobenzoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)

- Hydrochloric acid (HCl), 1M
- Distilled water
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus
- Standard laboratory glassware

Procedure:

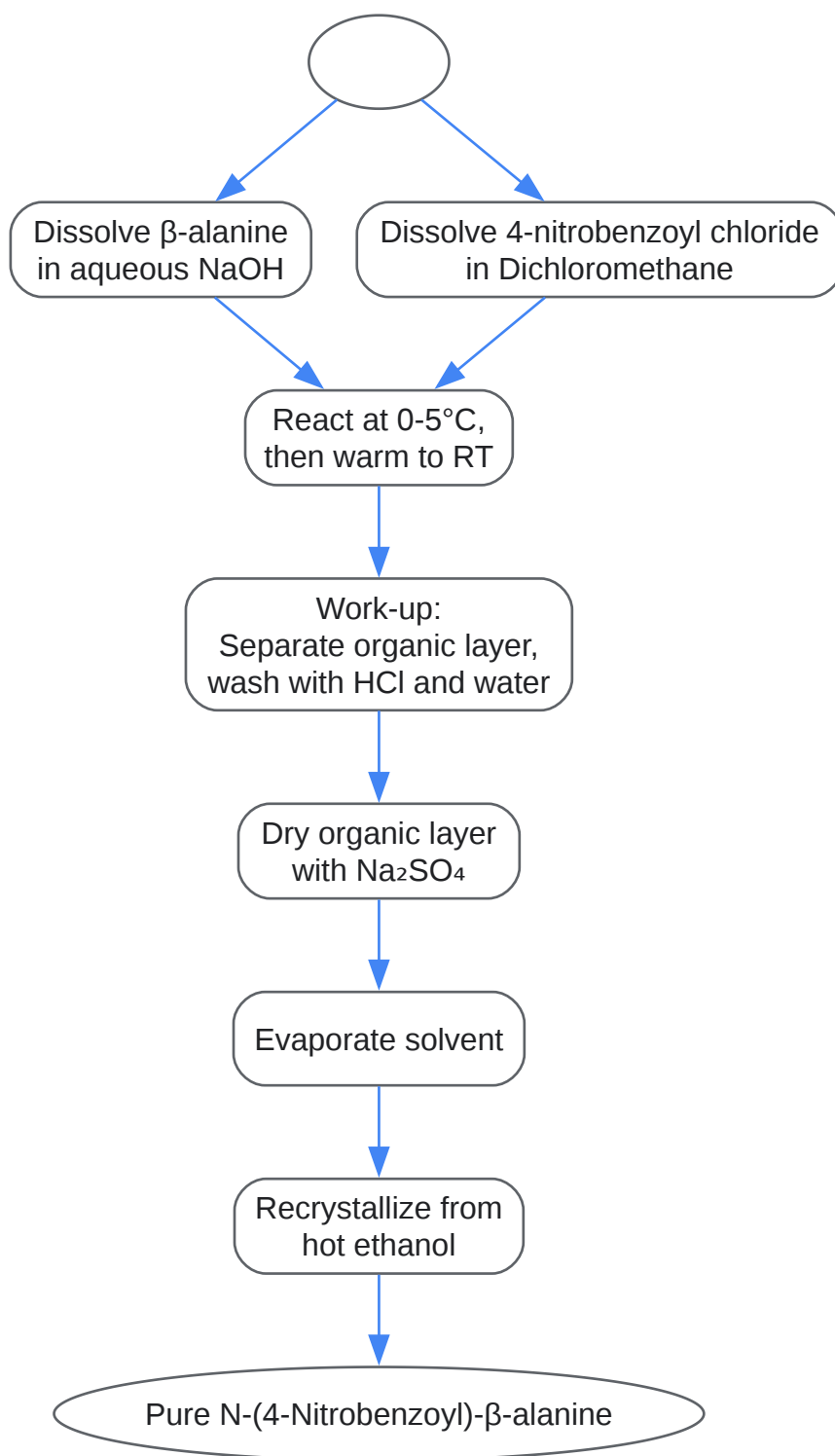
- Preparation of β -Alanine Solution: In a round-bottom flask, dissolve β -alanine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.). Cool the flask in an ice bath with stirring.
- Preparation of 4-Nitrobenzoyl Chloride Solution: In a separate beaker, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in dichloromethane.
- Reaction: Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred β -alanine solution over a period of 30-60 minutes, maintaining the

temperature at 0-5°C.

- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer) and then with distilled water (2 x volume of organic layer).
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent.
- Isolation and Purification:
 - Remove the dichloromethane using a rotary evaporator to yield the crude product.
 - Recrystallize the crude solid from hot ethanol to obtain pure N-(4-Nitrobenzoyl)-β-alanine.
 - Dry the purified crystals in a vacuum oven.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(4-Nitrobenzoyl)-β-alanine.



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Caption: Experimental workflow for the synthesis of N-(4-Nitrobenzoyl)-β-alanine.

Data Presentation

Table 1: Physicochemical Properties of N-(4-Nitrobenzoyl)- β -alanine

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₀ N ₂ O ₅	[2]
Molecular Weight	238.20 g/mol	[2]
Appearance	White to light yellow powder/crystal	
Melting Point	163-167 °C	
Purity (by HPLC)	>98.0%	
Purity (by Titration)	>98.0%	
CAS Number	59642-21-6	[2]

Table 2: Expected Spectroscopic Data for N-(4-Nitrobenzoyl)- β -alanine

Spectroscopy	Expected Peaks/Shifts
¹ H NMR	δ (ppm): ~8.3 (d, 2H, Ar-H ortho to NO ₂), ~8.0 (d, 2H, Ar-H meta to NO ₂), ~3.6 (q, 2H, -CH ₂ -NH-), ~2.7 (t, 2H, -CH ₂ -COOH), ~8.8 (t, 1H, -NH-), ~12.0 (s, 1H, -COOH). (Predicted based on similar structures).
IR (KBr)	ν (cm ⁻¹): ~3300 (N-H stretch), ~3000-2500 (O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1640 (C=O stretch of amide), ~1520 & ~1350 (asymmetric and symmetric NO ₂ stretch).[3]

Conclusion

The Schotten-Baumann reaction provides an effective and straightforward method for the synthesis of N-(4-Nitrobenzoyl)- β -alanine. The protocol outlined in this document, when followed with care, should yield a product of high purity suitable for a variety of research and

development applications. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized compound.

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References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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